3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class of chemicals.
Preparation Methods
The synthesis of 3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation reactions. The process begins with the directed C–H arylation of a benzofuran substrate using palladium catalysis to install aryl and heteroaryl substituents at the C3 position. This is followed by a one-pot, two-step transamidation procedure to achieve the final product . The reaction conditions include the use of Pd(OAc)2 as a catalyst, AgOAc, and NaOAc in CPME solvent, heated at 110°C under an inert atmosphere .
Chemical Reactions Analysis
3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Methoxsalen: Used in the treatment of psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
These compounds share a common benzofuran core but differ in their substituents and specific biological activities. The unique combination of the 3,5-dimethoxybenzamido group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-11-7-10(8-12(9-11)24-2)18(22)20-15-13-5-3-4-6-14(13)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDZRYHZCZIWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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